Cas no 5746-58-7 (Tetradecanoic acid, 12-methyl-, (12S)-)

Tetradecanoic acid, 12-methyl-, (12S)- 化学的及び物理的性質
名前と識別子
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- Tetradecanoic acid, 12-methyl-, (12S)-
- (S)-Aseanostatin P5
- DTXSID70581533
- BNV
- SCHEMBL22612557
- (12S)-12-Methyltetradecanoic acid
- (S)-12-Methyltetradecanoic acid
- 5746-58-7
-
- インチ: InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
- InChIKey: XKLJLHAPJBUBNL-UHFFFAOYSA-N
- ほほえんだ: CC(CC)CCCCCCCCCCC(O)=O
計算された属性
- せいみつぶんしりょう: 242.2247
- どういたいしつりょう: 242.224580195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 12
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.3
Tetradecanoic acid, 12-methyl-, (12S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 857510P-10MG |
Anteiso 15:0 Fatty Acid |
5746-58-7 | (S)-12-Methyltetradecanoic acid, powder | 10MG |
1872.36 | 2021-05-14 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 857510P-25MG |
Anteiso 15:0 Fatty Acid |
5746-58-7 | (S)-12-Methyltetradecanoic acid, powder | 25MG |
3744.84 | 2021-05-14 |
Tetradecanoic acid, 12-methyl-, (12S)- 関連文献
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Fabio Valoppi,Nabil Haman,Giovanna Ferrentino,Matteo Scampicchio Food Funct. 2020 11 6215
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Fredrick Lindstr?m,Saskia Thurnhofer,Walter Vetter,Gerhard Gr?bner Phys. Chem. Chem. Phys. 2006 8 4792
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Tohru Dairi,Tomohisa Kuzuyama,Makoto Nishiyama,Isao Fujii Nat. Prod. Rep. 2011 28 1054
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4. The components of wool wax. Part II. Synthesis of the acids and alcohols of the iso- and the (+)-anteiso-seriesA. H. Milburn,E. V. Truter J. Chem. Soc. 1954 3344
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Usama Ramadan Abdelmohsen,Kristina Bayer,Ute Hentschel Nat. Prod. Rep. 2014 31 381
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6. 379. Wool wax. Part I. Synthesis of some anteiso-acidsJ. R. Nunn J. Chem. Soc. 1951 1740
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Sivasamy Sethupathy,Loganathan Vigneshwari,Alaguvel Valliammai,Krishnaswamy Balamurugan,Shunmugiah Karutha Pandian RSC Adv. 2017 7 23392
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Monique P. C. Mulder,Peter Fodran,Johan Kemmink,Eefjan J. Breukink,John A. W. Kruijtzer,Adriaan J. Minnaard,Rob M. J. Liskamp Org. Biomol. Chem. 2012 10 7491
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10. Membrane and genomic DNA dual-targeting of citrus flavonoid naringenin against Staphylococcus aureusLang-Hong Wang,Man-Sheng Wang,Xin-An Zeng,Xi-Ming Xu,Charles S. Brennan Integr. Biol. 2017 9 820
Tetradecanoic acid, 12-methyl-, (12S)-に関する追加情報
Tetradecanoic Acid, 12-Methyl-, (12S)-: A Comprehensive Overview
Tetradecanoic acid, also known as Tetradecanoic acid, is a saturated fatty acid belonging to the family of alkyl acids. It is chemically represented by the formula CH₃(CH₂)₁¹C(C H₂)COOH and has been assigned the CAS registry number 5746-58-7. This compound is notable for its unique structure, which includes a 12-methyl group at the 12th carbon position, making it a branched-chain fatty acid with significant biological implications.
The stereochemistry of Tetradecanoic acid, 12-Methyl-, (12S) is an important aspect of its molecular identity. The (12S) configuration indicates the specific spatial arrangement of atoms around the chiral center at the 12th carbon, which can influence its interactions with biological systems. This compound has garnered attention in recent years due to its potential applications in pharmaceuticals, nutraceuticals, and biomedical research.
Recent studies have highlighted the role of branched-chain fatty acids like Tetradecanoic acid, 12-Methyl-, in various physiological processes. For instance, these compounds have been shown to play a significant role in lipid metabolism, where they can influence the synthesis and degradation of lipids in cellular machinery. Additionally, research has demonstrated their potential as anti-inflammatory agents, suggesting that they may be useful in the treatment of inflammatory diseases.
The stereochemistry of Tetradecanoic acid, 12-Methyl-, (12S) further adds to its biological complexity and uniqueness. The (12S) configuration ensures that the molecule adopts a specific conformation that may interact differently with cellular receptors or enzymes compared to other stereoisomers. This makes it an interesting candidate for drug development, where stereochemistry can significantly impact efficacy and selectivity.
From a synthetic chemistry perspective, the synthesis of Tetradecanoic acid, 12-Methyl- is a challenging yet rewarding endeavor. The introduction of the 12-methyl group requires careful planning to ensure the correct stereochemistry is achieved during the reaction sequence. This process often involves advanced techniques such as enzymatic catalysis or stereo-specific coupling reactions, which are at the forefront of modern chemical research.
In terms of biological applications, Tetradecanoic acid, 12-Methyl- has shown promise in several areas. For example, it has been explored as a potential cancer therapeutic, where its ability to modulate lipid signaling pathways may offer new avenues for targeting cancer cells. Furthermore, its anti-inflammatory properties make it a candidate for the treatment of chronic inflammatory diseases such as arthritis and asthma.
Recent advancements in omics technologies have also shed light on the molecular mechanisms underlying the effects of Tetradecanoic acid, 12-Methyl-. For instance, metabolomic studies have revealed how this compound interacts with cellular metabolites to influence energy production and oxidative stress responses. These findings underscore its potential as a nutraceutical ingredient, capable of enhancing human health through modulation of metabolic pathways.
Moreover, the study of Tetradecanoic acid, 12-Methyl- has contributed to our understanding of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism. By investigating how this compound interacts with SREBPs, researchers have gained insights into the molecular basis of fatty acid-induced changes in cholesterol and triglyceride synthesis.
Looking ahead, the CAS NO 5746-58-7 designation ensures that Tetradecanoic acid, 12-Methyl-, (12S) can be easily referenced in scientific literature and regulatory documentation. This standardization is crucial for its continued exploration and eventual application in the biopharmaceutical industry.
In conclusion, Tetradecanoic acid, 12-Methyl-, (12S) stands out as a unique compound with significant potential in biomedical research and pharmaceutical development. Its distinctive structure, stereochemistry, and biological properties make it a valuable subject of study for scientists and researchers in the field of biotechnology.
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